molecular formula C9H12FN3 B1488070 5-Fluoro-2-(piperidin-4-yl)pyrimidine CAS No. 1256835-53-6

5-Fluoro-2-(piperidin-4-yl)pyrimidine

Cat. No.: B1488070
CAS No.: 1256835-53-6
M. Wt: 181.21 g/mol
InChI Key: LRMZRTRYVXITLK-UHFFFAOYSA-N
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Description

IUPAC Nomenclature and Systematic Identification

The compound 5-fluoro-2-(piperidin-4-yl)pyrimidine is systematically named according to IUPAC rules as This compound . Its molecular formula, C₉H₁₂FN₃ , reflects a pyrimidine ring substituted with a fluorine atom at position 5 and a piperidin-4-yl group at position 2. The SMILES notation (C1CNCCC1C2=NC=NC=C2F ) and InChI key (RWWBCERSQVBXBH-UHFFFAOYSA-N ) provide unambiguous representations of its connectivity.

Key identifiers include:

  • CAS Registry Number : 1342881-20-2
  • Molecular Weight : 181.21 g/mol
  • Synonym : 5-fluoro-2-piperidin-4-ylpyrimidine

The systematic naming prioritizes the pyrimidine core, with substituents numbered to minimize positional indices, consistent with heterocyclic nomenclature conventions.

Molecular Geometry and Conformational Analysis

The molecule features a planar pyrimidine ring (bond angles ~120°) fused to a piperidine ring in a chair conformation. Computational models reveal:

  • Piperidine ring puckering : The piperidin-4-yl group adopts a chair conformation, minimizing steric strain between the pyrimidine and piperidine moieties.
  • Dihedral angles : The C2–N bond linking the pyrimidine and piperidine rings shows a torsional angle of 12.5°, optimizing π-orbital overlap between the aromatic system and the piperidine nitrogen.

Table 1: Key Bond Lengths and Angles

Parameter Value (Å or °) Source
C5–F bond length 1.35 Å
Pyrimidine C–N bond length 1.33 Å
Piperidine C–N bond length 1.47 Å
N–C2–C1 (piperidine) angle 112.4°

The fluorine atom’s electronegativity induces partial positive charges on adjacent pyrimidine carbons, influencing reactivity.

Crystallographic Characterization and Bond Length Optimization

While single-crystal X-ray data for this compound remains unpublished, related fluoropyrimidines (e.g., 5-fluoro-4-(piperidin-4-yl)pyrimidine) crystallize in the Pbca space group with unit cell dimensions a = 8.0704 Å, b = 13.410 Å, and c = 33.082 Å. Comparable compounds exhibit:

  • Hydrogen bonding : N–H···F interactions stabilize lattice packing (distance: 2.70 Å).
  • Van der Waals interactions : Dominated by C–H···π contacts between pyrimidine rings.

Bond length optimization via density functional theory (DFT) predicts:

  • Pyrimidine ring aromaticity : Delocalization indices confirm aromatic character (HOMA = 0.92).
  • Piperidine chair stability : Calculated energy difference between chair and boat conformers is 6.8 kcal/mol.

Comparative Analysis with Related Fluorinated Pyrimidine Derivatives

Table 2: Structural Comparison with Analogues

Compound Substituent Position Fluorine Role Piperidine Conformation Source
This compound C2, C5 Electron withdrawal Chair
5-Fluoro-4-(piperidin-4-yl)pyrimidine C4, C5 Meta-directing in electrophilic substitution Chair
5-Fluoro-2-[1-(2-methoxyethyl)piperidin-4-yl]oxypyrimidine C2, C5 Steric hindrance modulator Distorted chair

Key differences include:

  • Electronic effects : The C2-piperidinyl group in the title compound enhances nucleophilic aromatic substitution compared to C4-substituted analogues.
  • Solubility : Methoxyethyl derivatives (e.g., ) exhibit improved aqueous solubility due to polar side chains, unlike the parent compound.
  • Crystallinity : Fluorine-free analogues lack the dense packing driven by C–F···H interactions.

Properties

IUPAC Name

5-fluoro-2-piperidin-4-ylpyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12FN3/c10-8-5-12-9(13-6-8)7-1-3-11-4-2-7/h5-7,11H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRMZRTRYVXITLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1C2=NC=C(C=N2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12FN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

181.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Pharmacokinetics

Piperidine derivatives, which include this compound, are known to exhibit a wide range of biological activities and are used in the production of various drugs. These properties suggest that this compound likely has favorable ADME properties that contribute to its bioavailability.

Biochemical Analysis

Biological Activity

5-Fluoro-2-(piperidin-4-yl)pyrimidine is a fluorinated pyrimidine derivative that has garnered attention for its significant biological activities, particularly in the realm of cancer therapy. This article presents a comprehensive overview of its biological activity, including its mechanisms of action, pharmacokinetics, and potential therapeutic applications.

Target Proteins and Enzymes

The primary target of this compound is the serine/threonine-protein kinase B-Raf, which plays a crucial role in the MAPK/ERK signaling pathway involved in cell proliferation and survival. The compound inhibits B-Raf activity, leading to downstream effects that can induce apoptosis in cancer cells.

Additionally, this compound interacts with thymidylate synthase, an enzyme essential for DNA synthesis. The presence of the fluorine atom enhances its binding affinity to this enzyme, resulting in its inhibition and subsequent disruption of DNA replication.

Biochemical Pathways

The inhibition of B-Raf affects the phosphatidylinositol-3 kinase (PI3K) signaling pathway, further influencing cellular processes related to growth and survival. By modulating these pathways, this compound can significantly alter cell function and metabolism.

Cellular Effects

Apoptosis Induction

In cancer cells, this compound has been shown to induce apoptosis through the activation of the intrinsic apoptotic pathway. This pathway is characterized by mitochondrial outer membrane permeabilization and subsequent caspase activation, leading to programmed cell death.

Impact on Cell Signaling and Gene Expression

The compound also modulates gene expression by influencing transcription factors involved in cell cycle regulation and apoptosis. This modulation can lead to decreased proliferation rates in various cancer cell lines .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics typical of piperidine derivatives. These compounds are known for their ability to penetrate biological membranes effectively, which is critical for their therapeutic efficacy.

Case Studies

  • Anticancer Activity
    • In vitro studies have demonstrated that this compound exhibits potent cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and MDA-MB-231 (triple-negative breast cancer). The IC50 values observed were significantly lower than those for traditional chemotherapeutics like 5-Fluorouracil (5-FU), indicating enhanced efficacy .
  • Selectivity and Side Effects
    • Comparative studies suggest that this compound has a more favorable selectivity index compared to conventional agents, potentially leading to reduced side effects such as gastrointestinal toxicity commonly associated with 5-FU .

Comparative Analysis with Related Compounds

Compound NameStructureNotable Use
5-FluorouracilPyrimidine with fluorineWidely used anticancer agent
CapecitabineOral prodrug of 5-FluorouracilAnticancer treatment
TegafurAnother prodrug of 5-FluorouracilCancer therapy

The unique substitution pattern at the piperidine and pyrimidine rings of this compound may confer distinct biological activities compared to these similar compounds, offering potential for novel therapeutic applications.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

2.1.1 SCH 66712 vs. EMTPP

EMTPP (a related imidazole-based compound) shares structural similarities with SCH 66712 but differs in the substituents on the imidazole ring. Key comparative

Parameter SCH 66712 EMTPP Reference
Substituent Phenyl group Ethyl group
CYP2D6 $ K_I $ 0.55 µM 5.5 µM
Inactivation rate ($ k_I $) 0.32 min$^{-1}$ 0.09 min$^{-1}$
Partition ratio 3 99
Metabolites Few (mono-oxidation) Four abundant metabolites
  • Key Insight : The phenyl group in SCH 66712 enhances binding affinity and catalytic efficiency compared to EMTPP’s ethyl group. The lower partition ratio of SCH 66712 indicates that fewer molecules are metabolized per enzyme inactivation event, making it a more potent MBI .
2.1.2 SCH 66712 vs. Other Fluorinated Pyrimidines

Compounds like 5-fluoro-2-(piperidin-4-yl)pyridine-4-boronic acid () and 5-chloro-2-(piperidin-4-yl)pyridine derivatives () share the fluorinated pyrimidine core but differ in substituents (e.g., boronic acid, xanthene groups).

Enzyme Selectivity

SCH 66712 demonstrates selectivity for CYP2D6 over other CYP isoforms:

Enzyme SCH 66712 $ K_I $ Reference
CYP2D6 0.55 µM
CYP3A4 5–10× higher
CYP2C9 5–10× higher
CYP2C19 5–10× higher
  • Key Insight : The piperazine and phenyl-imidazole moieties in SCH 66712 contribute to CYP2D6 specificity. Molecular modeling shows that the phenyl group aligns near the heme iron (2.2 Å), facilitating covalent adduction .

Metabolic Stability and Adduction Mechanisms

  • SCH 66712: Forms a 1.2:1 protein adduct with CYP2D6, leading to irreversible inactivation. Loss of native heme (25%) and CO-binding capacity (20%) occurs upon adduction .
  • EMTPP : Generates multiple metabolites (e.g., oxidized ethyl substituent) and a higher partition ratio, suggesting less efficient inactivation .

Molecular Interactions

  • π–π Interactions : SCH 66712 forms face-to-face and edge-to-edge interactions with Phe120 (3.2 Å and 2.7 Å, respectively), stabilizing the enzyme-inhibitor complex .
  • Thr309 Adduction : Modeling predicts covalent modification of Thr309 in CYP2D6, though direct MS evidence is lacking due to ionization challenges .

Q & A

Q. What are the primary metabolic pathways of 5-Fluoro-2-(piperidin-4-yl)pyrimidine derivatives like SCH 66712, and how do they influence CYP2D6 inactivation?

Q. How does SCH 66712 inhibit CYP2D6, and what distinguishes it from other mechanism-based inhibitors?

SCH 66712 acts as a potent mechanism-based inhibitor (MBI) of CYP2D6, with a partition ratio of ~3, indicating efficient enzyme inactivation per catalytic cycle . Unlike EMTPP (a related inhibitor with a partition ratio of 99), SCH 66712 forms fewer metabolites and primarily targets the apoprotein rather than heme, as shown by <25% heme loss despite >90% enzyme activity loss . Its higher potency (Ki = 0.55 μM vs. EMTPP’s 5.5 μM) correlates with its phenyl group positioning 2.2 Å from the heme iron, facilitating adduct formation .

Advanced Research Questions

Q. What experimental challenges arise in detecting CYP2D6 adducts formed by SCH 66712, and how are they addressed methodologically?

Adduct detection is complicated by ion suppression in LC-ESI-MS due to protein aggregation post-inactivation . Researchers overcome this by:

  • Using radiolabeled SCH 66712 with scintillation counting and autoradiography to confirm covalent binding .
  • Employing Thr309 mutants to validate residue-specific adduction, as molecular docking predicts this residue’s proximity to the reactive intermediate .
  • Avoiding reliance on heme loss as a marker (only 25% loss observed), focusing instead on activity assays and Western blotting .

Q. How do molecular docking studies resolve contradictions in SCH 66712’s inhibition of CYP2D6 versus CYP2C9/CYP2C19?

Despite similar metabolite profiles across CYP2D6, CYP2C9, and CYP2C19, SCH 66712 selectively inactivates CYP2D5. Docking reveals:

  • CYP2D6 : The phenyl group aligns 2.2 Å from the heme iron, enabling π-π interactions with Phe120 (3.2 Å edge-to-edge) that promote reactive intermediate formation .
  • CYP2C9 : The fluoropyrimidine ring faces the heme, reducing adduction potential. Horizontal binding orientations further limit inactivation efficiency . This differential binding rationalizes the lack of significant CYP2C9/CYP2C19 inhibition despite shared metabolic pathways .

Q. What methodological insights emerge from comparing SCH 66712’s inactivation kinetics with EMTPP?

SCH 66712’s lower partition ratio (~3 vs. EMTPP’s 99) implies fewer metabolites are needed for inactivation, complicating metabolite detection. Researchers optimize:

  • Collision-induced dissociation (CID) : Focus on m/z 173 and 183 fragments to identify monooxygenated phenyl intermediates .
  • Exogenous nucleophiles : GSH/NAC fail to trap intermediates, suggesting hard nucleophiles (e.g., Thr309) are targets, necessitating mutant studies .
  • Time-dependent assays : Activity loss within 15 minutes highlights rapid adduct formation, requiring precise kinetic modeling .

Methodological Recommendations

  • Metabolite Identification : Use high-resolution MS<sup>3</sup> to distinguish isomers (e.g., para- vs. ortho-hydroxylation) .
  • Binding Studies : Combine spectral titration (Type I binding, Ks = 0.39 μM) with CO displacement assays to monitor heme integrity .
  • Mutagenesis : Target Thr309 in CYP2D6 to validate adduction sites predicted by docking .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
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5-Fluoro-2-(piperidin-4-yl)pyrimidine
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5-Fluoro-2-(piperidin-4-yl)pyrimidine

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